N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
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Overview
Description
The compound with the identifier “N-cyclopropyl-3,9-diazabicyclo[421]nonane-3-carboxamide” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide” involves several steps. The initial step typically includes the reaction of an aldehyde containing reactive hydrogen with an epoxy resin to obtain an aldehyde group-containing epoxy derivative. This intermediate is then reacted with a primary amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound “N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
The compound “N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which the compound “N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide” exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide” include other epoxy derivatives and primary amine-containing compounds. These compounds share similar chemical structures and reactivity patterns.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct reactivity and potential applications. Compared to other similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity.
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c15-11(13-8-1-2-8)14-6-5-9-3-4-10(7-14)12-9/h8-10,12H,1-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIWQZPTQOJXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC1N2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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